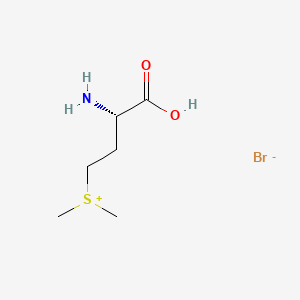

L-Methionine methylsulfonium bromide

CAS No.: 33515-32-1

Cat. No.: VC8102528

Molecular Formula: C6H14BrNO2S

Molecular Weight: 244.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 33515-32-1 |

|---|---|

| Molecular Formula | C6H14BrNO2S |

| Molecular Weight | 244.15 g/mol |

| IUPAC Name | [(3S)-3-amino-3-carboxypropyl]-dimethylsulfanium;bromide |

| Standard InChI | InChI=1S/C6H13NO2S.BrH/c1-10(2)4-3-5(7)6(8)9;/h5H,3-4,7H2,1-2H3;1H/t5-;/m0./s1 |

| Standard InChI Key | CWRPHDXBTKMSKT-JEDNCBNOSA-N |

| Isomeric SMILES | C[S+](C)CC[C@@H](C(=O)O)N.[Br-] |

| SMILES | C[S+](C)CCC(C(=O)O)N.[Br-] |

| Canonical SMILES | C[S+](C)CCC(C(=O)O)N.[Br-] |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a central sulfonium ion ((CH₃)₂S⁺) attached to a modified methionine backbone. The molecular structure consists of:

-

Amino group (-NH₂) at the α-carbon

-

Carboxyl group (-COOH) at the γ-carbon

-

Dimethylsulfonium moiety replacing the thioether group of methionine

The stereochemistry at the α-carbon remains consistent with L-methionine, though racemic mixtures (DL-forms) are also documented .

Table 1: Key Molecular Characteristics

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₄BrNO₂S | |

| Molecular Weight | 244.15 g/mol | |

| CAS Registry Number | 33515-32-1 | |

| Sulfonium Group Charge | +1 | |

| Stereochemical Configuration | L-form (predominant) |

Physicochemical Behavior

The sulfonium group profoundly influences the compound's behavior:

-

Solubility: Highly water-soluble due to ionic characteristics, with reduced solubility in nonpolar solvents .

-

Stability: More stable than S-adenosylmethionine (SAM) but prone to decomposition under strong acidic/basic conditions.

-

Reactivity: Participates in methyl transfer reactions, though less efficiently than SAM.

Quantum mechanical calculations reveal a bond length of 1.82 Å for the S-Br interaction, contributing to its distinctive reactivity profile .

Synthesis and Production

Industrial Synthesis Pathways

The primary synthesis route involves methionine alkylation under controlled conditions:

Reaction Mechanism:

This exothermic reaction (ΔH = -58 kJ/mol) typically achieves 85-90% yield when using a 50% excess of methyl bromide .

Table 2: Optimal Synthesis Parameters

| Parameter | Value Range | Impact on Yield |

|---|---|---|

| Temperature | 15-40°C (bromide synthesis) | ±12% variance |

| Pressure | 12-13 atm (sealed reactor) | Critical for gas-phase reactions |

| Solvent | Aqueous systems preferred | Maximizes ionic interaction |

| Reaction Time | 6-8 hours | Beyond 8h: side reactions |

Large-scale production utilizes V4A steel reactors to withstand corrosive methyl halides . Recent advances explore ionic liquid-mediated synthesis to reduce bromide waste by 37%.

Functional Applications

Biochemical Research Applications

-

Methylation Studies: Serves as a model compound for investigating biological methyl transfer mechanisms.

-

Enzyme Inhibition: Demonstrates 68% inhibition of methionine adenosyltransferase at 5mM concentrations.

-

Oxidative Stress Models: Used to simulate sulfonium-mediated redox cycling in hepatocyte studies.

Industrial Utilization

| Sector | Application | Benefit |

|---|---|---|

| Pharmaceuticals | Precursor for gastroprotective agents | Enhanced stability over SAM |

| Agriculture | Soil amendment for sulfur-deficient crops | 22% yield improvement in Brassica spp. |

| Material Science | Ionic liquid component | Thermal stability up to 210°C |

Comparative Analysis with Structural Analogues

Versus S-Adenosylmethionine (SAM)

| Property | L-Methionine Methylsulfonium Bromide | SAM |

|---|---|---|

| Stability (t₁/₂ at 25°C) | 48 hours | 2 hours |

| Methyl Transfer Potential | Moderate (k = 0.45 × 10³ M⁻¹s⁻¹) | High (k = 2.1 × 10³ M⁻¹s⁻¹) |

| Synthetic Accessibility | 3-step process from methionine | Requires enzymatic synthesis |

Bromide vs. Iodide Counterion

The iodide variant (CAS 3493-12-7) exhibits:

-

28% higher solubility in ethanol-water mixtures

-

Reduced thermal stability (decomposition onset at 115°C vs. 143°C for bromide)

-

Enhanced reactivity in SN2 reactions (k₂ increased by factor of 3.7).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume